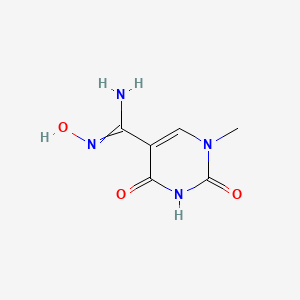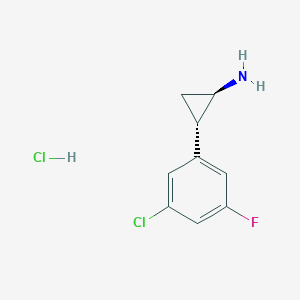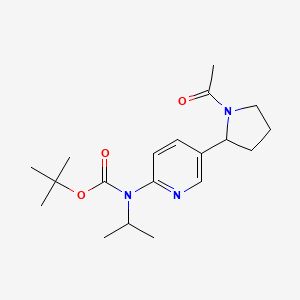
3-(2-Aminophenyl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminophenyl)propanoic acid;hydrochloride is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of propanoic acid, where the amino group is attached to the second carbon of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenyl)propanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of Propanoic Acid Derivative: The resulting 2-aminobenzaldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base to form 3-(2-aminophenyl)propanoic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reduction and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminophenyl)propanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-(2-Aminophenyl)propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenyl)propanoic acid
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 3-(3-Aminophenyl)propanoic acid
Uniqueness
3-(2-Aminophenyl)propanoic acid;hydrochloride is unique due to the position of the amino group on the phenyl ring, which influences its chemical reactivity and interaction with biological molecules. This positional difference can result in distinct physical and chemical properties compared to its isomers and analogs.
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
3-(2-aminophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8-4-2-1-3-7(8)5-6-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H |
InChI Key |
HMWLJMFCEKWTPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B11820254.png)

![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)

![3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11820274.png)


![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)

![2-[Carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid](/img/structure/B11820308.png)
![5-[[5-[2-[2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethylperoxy]ethyl]-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;nitrate](/img/structure/B11820310.png)

